molecular formula C19H14N2O2 B2592291 N-(2-oxoindolin-5-yl)-1-naphthamide CAS No. 921545-74-6

N-(2-oxoindolin-5-yl)-1-naphthamide

Cat. No.: B2592291
CAS No.: 921545-74-6
M. Wt: 302.333
InChI Key: ZWUKWPGDQNEGOJ-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-1-naphthamide is a synthetic small molecule compound with a molecular formula of C 19 H 14 N 2 O 2 and a molecular weight of 302.3 g/mol. It features a 1-naphthamide core linked via an amide bond to a 2-oxoindolin-5-yl (isatin-5-yl) moiety. This structure combines a planar, hydrophobic naphthalene ring system with a polar, hydrogen-bonding oxoindoline group, making it a compound of significant interest in medicinal chemistry and drug discovery research. The primary research value of this compound and its close structural analogs lies in their potential as inhibitors of key biological targets. Compounds sharing the 2-oxoindoline scaffold are frequently investigated for their enzyme inhibitory properties . Specifically, the structural motif is relevant in the development of kinase inhibitors. For instance, similar molecules are explored for their potential to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in cancer cells . Blocking VEGFR-2 signaling is a promising approach to hindering tumor-induced angiogenesis and subsequent cancer growth . The molecule's architecture, which may include a hydrogen bond donor/acceptor (HBD-HBA) region and a planar hydrophobic aromatic system, mirrors common pharmacophoric attributes of small molecules designed to target enzyme active sites . Compared to its analog, 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide, this compound lacks the ethoxy group on the naphthalene ring, which likely influences its electronic properties, lipophilicity, and specific binding interactions with biological targets . The table below contextualizes this compound among related structures:

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18-11-13-10-14(8-9-17(13)21-18)20-19(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKWPGDQNEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-1-naphthamide typically involves the condensation of 2-oxoindoline with 1-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the indolinone nitrogen on the carbonyl carbon of the naphthoyl chloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolinone nitrogen or the naphthamide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indolinone or naphthamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their ability to phosphorylate substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of N-(2-oxoindolin-5-yl)-1-naphthamide, highlighting substituent differences and synthetic methodologies:

Compound Name/ID Substituent Group Synthesis Method Physical Properties (if available) Key References
N-(2-oxoindolin-5-yl)benzamide (63) Benzamide Procedure F Purity >98% (HPLC)
N-(2-oxoindolin-5-yl)furan-2-carboxamide (64) Furan-2-carboxamide Procedure A Purity >98% (HPLC)
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e) 1-Naphthamide with aminooxazolyl-benzyloxy backbone Multi-step coupling m.p. 195–197°C; IR, NMR data provided
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) Hydroxy-indolylidene-naphthamide Condensation with aldehyde Not explicitly reported
(Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)propiolamide (14) Propiolamide with imidazole THF reflux, piperidine catalyst Confirmed by $ ^1H $ NMR and HRMS

Key Observations :

  • Aromatic Bulk : The 1-naphthamide group in the target compound and 4e introduces a larger aromatic system compared to benzamide (63) or furan-2-carboxamide (64). This likely enhances hydrophobic interactions but may reduce solubility.
  • Synthetic Complexity : Compounds with fused aromatic systems (e.g., 4e) or conjugated moieties (e.g., 18) require multi-step syntheses, whereas simpler analogs (63, 64) are prepared via standardized procedures.

Physical and Spectroscopic Properties

  • This suggests increased crystallinity due to aromatic stacking.
  • Spectroscopic Data :
    • IR Spectroscopy : Compound 4e shows peaks at 3295 cm$ ^{-1} $ (N-H stretch) and 1644 cm$ ^{-1} $ (amide C=O), consistent with the naphthamide functionality.
    • NMR : The 1-naphthamide protons in 4e resonate at δ 7.39–7.47 (aromatic H), distinct from benzamide analogs (e.g., δ 7.15–7.42 in 4e vs. simpler shifts in 63).

Biological Activity

N-(2-oxoindolin-5-yl)-1-naphthamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an indolinone moiety linked to a naphthamide structure. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The compound's molecular formula is C15_{15}H11_{11}N1_{1}O1_{1}, and it exhibits properties that make it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, influencing various signaling pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : By binding to specific receptors, it can alter cellular responses and promote apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)12.3
HCT-116 (Colon)10.5
HepG2 (Liver)15.0

These values suggest that the compound has promising potential as an anticancer agent, particularly when compared to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies have explored the biological activity of this compound in greater detail:

  • Study on Anticancer Activity : A study by El-Adl et al. (2024) evaluated the compound's effect on various cancer cell lines, revealing that it inhibits cell growth through apoptosis induction mechanisms. The study highlighted that structural modifications could enhance its potency against specific cancer types.
  • Antimicrobial Efficacy : Research published in 2023 demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties when combined with other compounds, suggesting potential for synergistic effects in treatment regimens.

Q & A

Q. How can conflicting bioactivity results between batches be systematically addressed?

  • Methodological Answer : Batch-to-batch variability often stems from trace metal contaminants (e.g., Pd from coupling reactions). ICP-MS analysis and chelation with EDTA during purification mitigate this. Consistent bioassay protocols (e.g., fixed cell passage numbers) reduce biological variability .

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